Molecular Weight Differentiation Versus Unsubstituted Piperazine Analog
The molecular weight of the target compound (412.5 g mol⁻¹) is substantially higher than that of the closest unsubstituted piperazine analog 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyridazine (estimated 284.4 g mol⁻¹), a difference of ≈128 Da attributable to the m‑tolylsulfonyl group [1]. This molecular weight increase places the compound in a different ligand‑efficiency and permeability space that must be accounted for in fragment‑based or HTS triage workflows.
| Evidence Dimension | Molecular weight (MW) |
|---|---|
| Target Compound Data | 412.5 g mol⁻¹ |
| Comparator Or Baseline | 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyridazine (estimated MW ~284.4 g mol⁻¹; calculated from C₁₄H₁₈N₆) |
| Quantified Difference | ≈128 Da increase (≈45 % higher MW) |
| Conditions | Computed by PubChem 2.1; comparator MW estimated from molecular formula |
Why This Matters
The >45 % molecular weight differential imposes distinct physicochemical constraints that directly impact compound selection for lead‑like or fragment‑based libraries.
- [1] PubChem CID 16839208. Molecular weight for 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazine. https://pubchem.ncbi.nlm.nih.gov/compound/1013834-71-3 (accessed 2026-05-09). View Source
